Ethyl 2-(pyridin-2-yl)-1,3-oxazole-4-carboxylate
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Overview
Description
Ethyl 2-(pyridin-2-yl)-1,3-oxazole-4-carboxylate is a heterocyclic compound that features a pyridine ring fused with an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(pyridin-2-yl)-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl nicotinate with an oxazole derivative in the presence of a base and a suitable solvent. The reaction conditions often include heating and stirring to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(pyridin-2-yl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (DCM) at low temperatures.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Ethyl 2-(pyridin-2-yl)-1,3-oxazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(pyridin-2-yl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
Comparison: Ethyl 2-(pyridin-2-yl)-1,3-oxazole-4-carboxylate is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
460081-26-9 |
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Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
ethyl 2-pyridin-2-yl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-2-15-11(14)9-7-16-10(13-9)8-5-3-4-6-12-8/h3-7H,2H2,1H3 |
InChI Key |
KOBHHWLJPMGBSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C2=CC=CC=N2 |
Origin of Product |
United States |
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